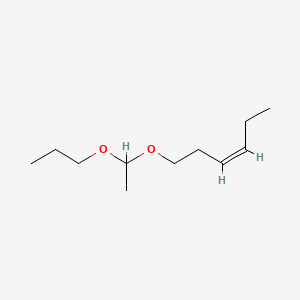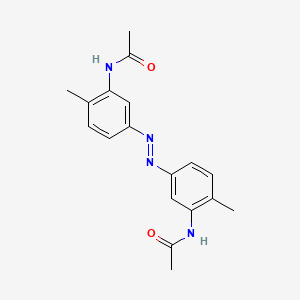
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This compound is known for its unique structure, which includes two amino groups and a triazinyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol typically involves multi-step reactions. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce various substituted triazines.
Scientific Research Applications
Chemistry: In chemistry, ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is used as an intermediate in the synthesis of other complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology and Medicine: Its unique structure allows it to interact with biological targets, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of high-energy materials, such as solid propellants and explosives. It is also utilized in the synthesis of nitrogen-rich compounds for various applications .
Mechanism of Action
The mechanism of action of ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application, such as its use as an antitumor agent or in industrial processes .
Comparison with Similar Compounds
2,4-Diamino-1,3,5-triazine: Another triazine derivative with similar structural features.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: A hybrid molecule combining triazine and coumarin structures.
1,3,5-Triazin-2(1H)-one, 4,6-diamino-:
Uniqueness: ((4,6-Diamino-1,3,5-triazin-2-yl)imino)bismethanol is unique due to its dual amino groups and triazinyl structure, which provide versatility in chemical reactions and applications. Its ability to form stable complexes and undergo various transformations makes it distinct from other similar compounds.
Properties
CAS No. |
31962-32-0 |
|---|---|
Molecular Formula |
C5H10N6O2 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
[(4,6-diamino-1,3,5-triazin-2-yl)-(hydroxymethyl)amino]methanol |
InChI |
InChI=1S/C5H10N6O2/c6-3-8-4(7)10-5(9-3)11(1-12)2-13/h12-13H,1-2H2,(H4,6,7,8,9,10) |
InChI Key |
LTHDXRBQYLHLTE-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CO)C1=NC(=NC(=N1)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-oxopiperidin-1-yl)-N-[2-[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]ethyl]acetamide;hydrobromide](/img/structure/B12663087.png)













